Furo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
“Furo[3,2-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C₈H₅NO₃ . It has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis of 2-substituted furo[3,2-b]pyridines via coupling of 3-chloro-2-hydroxy pyridine with terminal alkynes in the presence of 10% Pd/C-CuI-PPh3-Et3N in EtOH .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furo[3,2-b]pyridine core with a carboxylic acid group at the 6-position . The molecular weight of the compound is 163.13 .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C8H5NO3 . The compound has a molecular weight of 163.13 .
Scientific Research Applications
Heterocyclic System Synthesis
Furo[3,2-b]pyridine-6-carboxylic acid and its derivatives serve as crucial intermediates in the synthesis of novel heterocyclic systems. These compounds are instrumental in forming pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidines and other polyheterocyclic compounds, showcasing a wide range of potential applications in chemical synthesis (Sirakanyan et al., 2019).
Antimicrobial Activity
The antimicrobial properties of Furo[3,2-b]pyridine derivatives have been noted, particularly against bacteria like Xanthomonas sp., Erwinia amylovora, and fungi such as Pyrenophora avenae, Fusarium graminearum (Hrasna et al., 2012).
Combinatorial Chemistry
This compound derivatives have been employed in combinatorial chemistry to generate libraries of fused pyridine-4-carboxylic acids. This demonstrates their utility in diverse chemical transformations and the potential for discovering new pharmacologically active compounds (Volochnyuk et al., 2010).
Anticancer Agents
Certain derivatives of Furo[3,2-b]pyridine have shown promising anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents. The structural diversity of these derivatives indicates a broad scope for drug development (Naresh Kumar et al., 2016).
Catalysis and Synthesis
Furo[3,2-b]pyridine derivatives are synthesized through catalytic processes and have been used in metal-catalyzed cycloisomerization reactions. Their role in facilitating these chemical reactions underscores their importance in synthetic chemistry (Jury et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
furo[3,2-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSYIKDUZFTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559529 | |
Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122535-04-0 | |
Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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